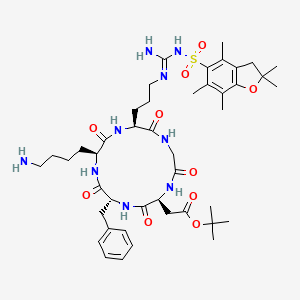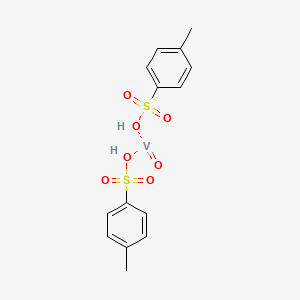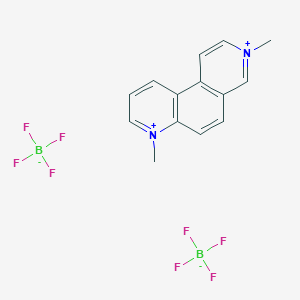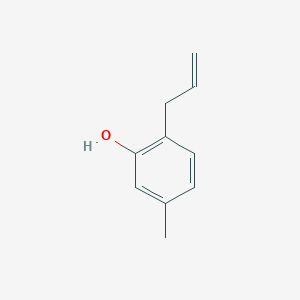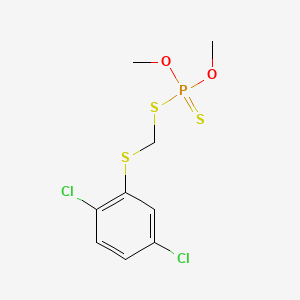
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester is an organic compound with the molecular formula C16H24O2S It is a derivative of butyric acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the butyric acid is further modified by the addition of a 2,3,5,6-tetramethylphenylthio group
Méthodes De Préparation
The synthesis of 3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetramethylthiophenol and ethyl 3-bromobutyrate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2,3,5,6-tetramethylthiophenol reacts with ethyl 3-bromobutyrate in the presence of a base to form the desired product, this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Applications De Recherche Scientifique
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, thereby modulating biochemical pathways.
Receptor Interaction: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Gene Expression: It can influence gene expression by acting on transcription factors or epigenetic regulators.
Comparaison Avec Des Composés Similaires
3-((2,3,5,6-Tetramethylphenyl)thio)butyric acid ethyl ester can be compared with other similar compounds, such as:
Ethyl butyrate: A simple ester of butyric acid, commonly used as a flavoring agent.
Butanoic acid, 3-methyl-, ethyl ester: Another ester derivative of butyric acid with different substituents.
3-((2,5-Dimethylphenyl)thio)butyric acid ethyl ester: A structurally similar compound with fewer methyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100700-36-5 |
|---|---|
Formule moléculaire |
C16H24O2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
ethyl 3-(2,3,5,6-tetramethylphenyl)sulfanylbutanoate |
InChI |
InChI=1S/C16H24O2S/c1-7-18-15(17)9-12(4)19-16-13(5)10(2)8-11(3)14(16)6/h8,12H,7,9H2,1-6H3 |
Clé InChI |
YGUHEFLLNJLWRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)SC1=C(C(=CC(=C1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
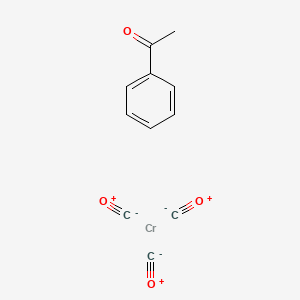
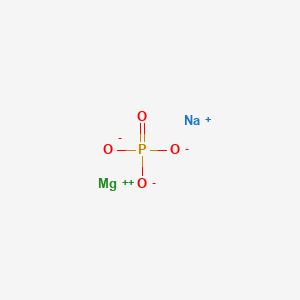
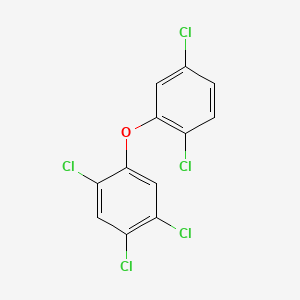
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)

